1-(5-Methyl-1-benzofuran-2-yl)butan-1-one
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Overview
Description
1-(5-Methyl-1-benzofuran-2-yl)butan-1-one is a chemical compound with the molecular formula C₁₃H₁₄O₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-5-methylbenzaldehyde with butanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1-benzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Methyl-1-benzofuran-2-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities to 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): Another compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its derivatives have shown promising bioactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H14O2 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(5-methyl-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-4-11(14)13-8-10-7-9(2)5-6-12(10)15-13/h5-8H,3-4H2,1-2H3 |
InChI Key |
JNHFVYFMFDYGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
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